
1,1-Dihydroxypropan-2-one
概要
説明
1,1-Dihydroxypropan-2-one, also known as dihydroxyacetone (DHA), is a small molecule that has gained significant attention in the scientific community due to its unique properties. DHA is a colorless, odorless, and water-soluble compound that is commonly used in the cosmetic industry as a self-tanning agent. However, recent studies have shown that DHA has potential applications in various fields, including scientific research.
科学的研究の応用
Membrane Distillation in Separation Processes
Wang Shichang (2008) explored the separation of 1,2-dihydroxypropane from its aqueous solution using vacuum membrane distillation. The study found that permeation flux increased with vacuum degree, feed flow, and feed temperature, while retention rate decreased under similar conditions, demonstrating the feasibility of this method for separating 1,2-dihydroxypropane (Wang Shichang, 2008).
Hydrothermal Degradation and Kinetics
Bonn, Rinderer, and Bobleter (1985) studied the equilibrium of 1,3-dihydroxy-2-propanone and its dehydration reaction to methylglyoxal under hydrothermal conditions. This research provides insights into the reaction mechanism for these C-3 compounds (Bonn, Rinderer, & Bobleter, 1985).
Catalysis and Enantioselective Hydrogenation
Cesarotti et al. (1993) synthesized various 3-O-substituted 1,3-dihydroxypropan-2-ones, reducing them to optically active glycerols using chiral Ru complexes. This research contributes to understanding the role of 1,3-dihydroxypropan-2-ones in asymmetric synthesis (Cesarotti, Antognazza, Pallavicini, & Villa, 1993).
Synthesis of Derivatives
Kubota et al. (1977) synthesized new 1,3-dithiane-2-thione derivatives from bismesylates of substituted 1,3-dihydroxypropanes. The findings are important for understanding the synthesis and properties of these derivatives (Kubota, Taniguchi, Eto, & Maekawa, 1977).
Zeolite Catalysis in Alcohol Dehydration
Jacobs, Tielen, and Uytterhoeven (1977) investigated alcohol dehydration over alkali cation-exchanged zeolites X and Y. The study provides valuable information on the catalytic processes and reaction mechanisms involved (Jacobs, Tielen, & Uytterhoeven, 1977).
Cooperative Transformation in Catalysis
Dai et al. (2015) prepared a CuNiAlOx catalyst for transforming biomass-based alcohols, such as glycerol, directly into 1,3-dihydroxypropan-2-one. This study is significant for understanding catalytic processes in biomass conversion (Dai, Cui, Yuan, Deng, & Shi, 2015).
特性
CAS番号 |
1186-47-6 |
|---|---|
製品名 |
1,1-Dihydroxypropan-2-one |
分子式 |
C3H6O3 |
分子量 |
90.08 g/mol |
IUPAC名 |
1,1-dihydroxypropan-2-one |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3 |
InChIキー |
UOQFZGVGGMHGEE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(O)O |
正規SMILES |
CC(=O)C(O)O |
同義語 |
methylglyoxal hydrate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

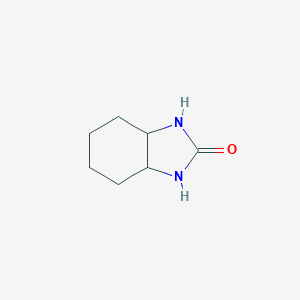

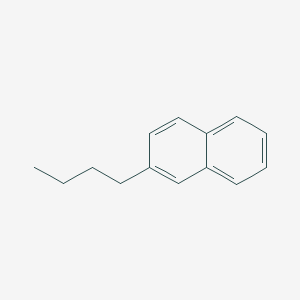
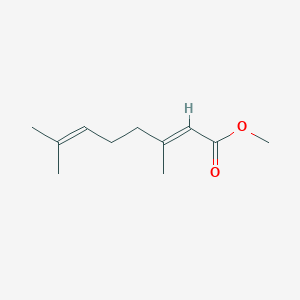
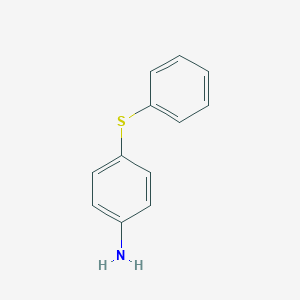
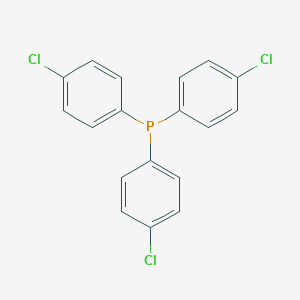
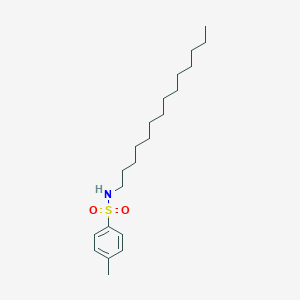
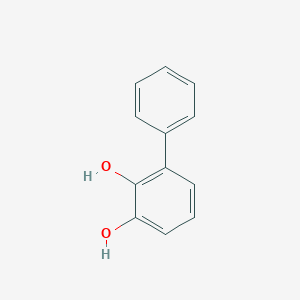
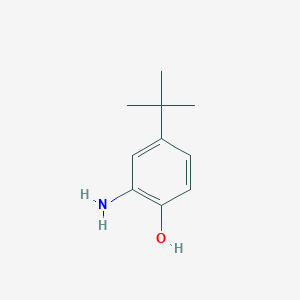
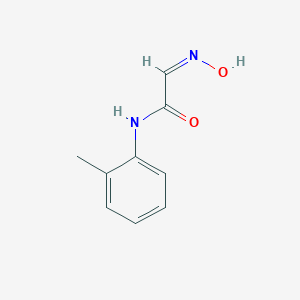
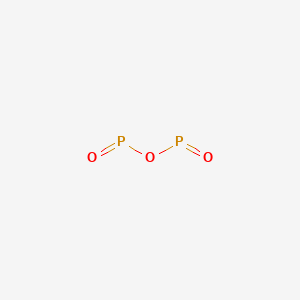
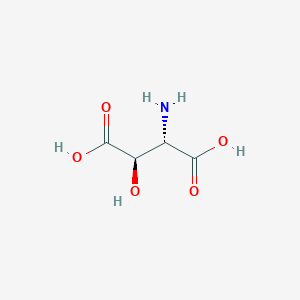
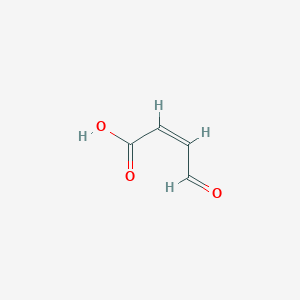
![4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B71998.png)